molecular formula C24H19Cl2NO4 B557932 Fmoc-3,4-dichloro-D-phenylalanine CAS No. 177966-58-4

Fmoc-3,4-dichloro-D-phenylalanine

Cat. No. B557932
M. Wt: 456.3 g/mol
InChI Key: QNVHCYWPXIGFGN-JOCHJYFZSA-N
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Description

Fmoc-3,4-dichloro-D-phenylalanine is a derivative of phenylalanine, which is one of the 20 standard amino acids used in peptide synthesis . It has a molecular formula of C24H19Cl2NO4 .


Synthesis Analysis

Fmoc-3,4-dichloro-D-phenylalanine is synthesized using peptide synthesis methods . The exact process of synthesis is not provided in the search results.


Molecular Structure Analysis

The molecular structure of Fmoc-3,4-dichloro-D-phenylalanine is represented by the SMILES string OC(=O)C@@Hc(Cl)c1)NC(=O)OCC2c3ccccc3-c4ccccc24 . This indicates the presence of a phenylalanine core structure with two chlorine atoms at the 3rd and 4th positions of the phenyl ring.


Physical And Chemical Properties Analysis

Fmoc-3,4-dichloro-D-phenylalanine has a molecular weight of 456.32 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Self-Assembly and Hydrogelation

Fmoc-protected aromatic amino acids, like Fmoc-phenylalanine derivatives, have shown remarkable self-assembly and hydrogelation capabilities in aqueous solvents. Specifically, the incorporation of halogen substituents on the aromatic side-chain of Fmoc-Phenylalanine significantly enhances self-assembly into amyloid-like fibrils, leading to efficient hydrogelation. The position and type of halogen substituents, including chlorine, are crucial in influencing the self-assembly rate and the rheological properties of the resultant hydrogel, demonstrating that minimal atomic substitutions can be used to tune these processes in small molecule hydrogelators (Ryan, Anderson, & Nilsson, 2010).

Nanotube Formation by Cation-Modified Derivatives

Cation-modified Fmoc-Phe derivatives, including those with halogenated side-chains, can self-assemble into unique nanotube structures at higher concentrations. These nanotube formations are dependent on the charge state at the C-terminus, highlighting the role of subtle modifications in the self-assembly pathways of Fmoc-Phe derivatives and their potential in developing biomaterials without the need for pH or organic cosolvent adjustments (Rajbhandary, Raymond, & Nilsson, 2017).

Antibacterial Capabilities in Biomedical Materials

The nanoassemblies formed by Fmoc-Phe derivatives, including those with halogenated phenylalanine, have shown significant antibacterial capabilities. These materials can inhibit bacterial growth and viability without affecting mammalian cell lines, suggesting their potential use in developing enhanced biomedical materials and composite materials for antibacterial applications (Schnaider et al., 2019).

Tissue Engineering Applications

Halogenated Fmoc-short peptides, including those based on halogenated phenylalanine, have been studied for their improved gelation properties and potential applications in tissue engineering. Hydrogels formed by these compounds can be used as scaffolds for in vitro cell cultures or drug delivery, with specific derivatives showing the ability to promote cell adhesion and proliferation (Wang et al., 2013).

Safety And Hazards

Fmoc-3,4-dichloro-D-phenylalanine is harmful if swallowed or in contact with skin . It is advised to avoid breathing its mist, gas, or vapors, and to use personal protective equipment when handling it . In case of accidental ingestion or skin contact, immediate medical attention is recommended .

properties

IUPAC Name

(2R)-3-(3,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl2NO4/c25-20-10-9-14(11-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVHCYWPXIGFGN-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C=C4)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901167686
Record name 3,4-Dichloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-3,4-dichloro-D-phenylalanine

CAS RN

177966-58-4
Record name 3,4-Dichloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177966-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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